Brevinin-1Ya
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPVIAGVAANFLPKLFCAISKKC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization Methodologies for Brevinin 1ya
Source Organism Identification and Biological Context of Brevinin-1Ya
This compound is an antimicrobial peptide (AMP) that originates from the skin secretions of the Yavapai leopard frog, scientifically known as Lithobates yavapaiensis (formerly Rana yavapaiensis). imrpress.comuaem.mx Amphibian skin is a significant source of a wide array of biologically active peptides, which are key components of their innate immune system. imrpress.comnih.gov These secretions, produced by granular glands, form a chemical shield that protects the frog's permeable skin from pathogenic microorganisms such as bacteria, fungi, and protozoa in their environment. imrpress.com
Brevinins are a major family of AMPs found in ranid frogs and are categorized into Brevinin-1 (B586460) and Brevinin-2 families based on their structure. nih.gov this compound belongs to the Brevinin-1 family, which typically consists of 24 amino acid residues. uaem.mxnih.gov The presence of this compound, alongside other peptides like Brevinin-1Yb, Brevinin-1Yc, and Ranatuerin-2Ya in the same species, showcases the complex and customized arsenal (B13267) of defensive molecules that each frog species evolves. imrpress.com This peptide cocktail works synergistically to provide a broad spectrum of protection. imrpress.com
Chromatographic and Spectroscopic Methods for this compound Isolation and Initial Characterization
The isolation and characterization of this compound from the complex mixture of peptides present in frog skin secretion is a meticulous process that employs powerful analytical techniques. The general workflow involves initial separation of the crude secretion, followed by purification of the target peptide and subsequent structural determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for purifying peptides like this compound from complex biological samples. mdpi.comresearchgate.net This method separates molecules based on their hydrophobicity. researchgate.netspringernature.com The crude skin secretion is first dissolved and injected into the HPLC system. frontiersin.org The peptides bind to a hydrophobic stationary phase (typically a C8 or C18 alkyl chain) and are eluted by a gradient of an increasing concentration of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netfrontiersin.org
Less hydrophobic peptides elute earlier, while more hydrophobic ones like this compound are retained longer. springernature.com The effluent from the column is monitored by a UV detector, typically at a wavelength of 214 nm where the peptide backbone absorbs light. mdpi.comfrontiersin.org Fractions are collected at regular intervals, and those containing peptides of interest are selected for further analysis. frontiersin.org
Table 1: Representative RP-HPLC System Parameters for Peptide Purification
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 silica-based column | Provides a hydrophobic surface for peptide binding. |
| Mobile Phase A | 0.05% to 0.1% TFA in water | Aqueous phase that promotes peptide binding to the column. |
| Mobile Phase B | 0.05% to 0.1% TFA in acetonitrile | Organic phase used to elute the bound peptides. |
| Flow Rate | 0.5 - 1.5 mL/min | Determines the speed of separation. |
| Gradient | Linear gradient from ~5% to ~80% Mobile Phase B | Gradually increases solvent hydrophobicity to elute peptides in order of their own hydrophobicity. frontiersin.org |
| Detection | UV absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (e.g., Tryptophan, Tyrosine). mdpi.com |
This table presents typical conditions used in the separation of amphibian skin peptides; specific parameters may be optimized for each experiment.
Mass Spectrometry (MS/MS) for this compound Identification
Once a peptide is purified by RP-HPLC, its identity is confirmed using mass spectrometry (MS). frontiersin.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used to rapidly determine the molecular mass of the peptides in the collected HPLC fractions. frontiersin.org The fraction containing a peptide with a mass that matches the predicted mass of this compound is then subjected to tandem mass spectrometry (MS/MS) for definitive structural confirmation. mdpi.comfrontiersin.org
In MS/MS, the peptide ion is selected, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides the amino acid sequence of the peptide. mdpi.com This process confirms the primary structure of this compound. researchgate.net
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | FLPVIAGVAANFLPKLFCAISKKC | uaem.mxunist.hr |
| Number of Residues | 24 | uaem.mx |
| Molecular Weight | 2551.19 Da | uaem.mx |
| Theoretical pI | -1.06 | uaem.mx |
'Shotgun' Cloning Approaches in this compound Discovery
The "shotgun" cloning approach is a powerful molecular biology technique used to rapidly discover the diversity of peptides within a biological source without prior purification of the peptides themselves. nih.govresearchgate.net This method was instrumental in identifying the precursors of many amphibian antimicrobial peptides. mdpi.comfrontiersin.org
The process begins with the isolation of messenger RNA (mRNA) from the frog's skin secretion. frontiersin.orgnih.gov This mRNA is then used as a template to synthesize a complementary DNA (cDNA) library. mdpi.com Using specific primers, often designed from highly conserved regions of known peptide families (like the signal peptide region), the genes encoding the peptide precursors are amplified via the Polymerase Chain Reaction (PCR). nih.govnih.gov These amplified DNA fragments are then cloned into vectors and sequenced. nih.gov The deduced amino acid sequence from the cloned cDNA reveals the full precursor protein structure, which includes a signal peptide, an acidic spacer region, and the mature peptide sequence, such as that for this compound. nih.gov This genetic information then guides the targeted isolation and characterization of the mature peptide from the skin secretion using HPLC and MS/MS. researchgate.net
Methodologies for Initial Biological Screening of this compound Activities
After a peptide is identified and purified, its biological activity must be assessed. For an antimicrobial peptide like this compound, the primary screening involves evaluating its ability to inhibit the growth of or kill various microorganisms.
The most common method is the determination of the Minimal Inhibitory Concentration (MIC). mdpi.comnih.gov This assay involves exposing a standardized number of microbial cells (e.g., bacteria or fungi) to a range of serially diluted peptide concentrations in a liquid broth medium. mdpi.com After an incubation period, the lowest concentration of the peptide that prevents visible microbial growth is recorded as the MIC. nih.gov Standard model microorganisms are typically used, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and yeasts like Candida albicans. mdpi.comnih.gov
Other screening techniques can also be employed:
Agar (B569324) Diffusion Assay: A solution of the peptide is applied to a well or a disk on an agar plate previously inoculated with a microorganism. The antimicrobial activity is indicated by a clear zone of growth inhibition around the well or disk. nih.gov
Colorimetric Assays: These assays use metabolic indicators that change color in the presence of viable cells. A lack of color change indicates that the peptide has inhibited microbial growth. xjtu.edu.cn
Thin-Layer Chromatography (TLC)-Bioautography: This method combines separation with a bioassay. A crude extract is separated on a TLC plate, which is then overlaid with agar containing a test microorganism. Zones of inhibition appear on the plate where antimicrobial compounds are located. nih.gov
Fluorescence-Based Screening: These methods can utilize fluorescent dyes that bind to DNA or indicate membrane potential to assess cell viability and membrane permeabilization, which is a common mechanism of action for AMPs. xjtu.edu.cn
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Brevinin-1 |
| This compound |
| Brevinin-1Yb |
| Brevinin-1Yc |
| Brevinin-2 |
| Ranatuerin-2Ya |
Structural Elucidation and Conformational Dynamics of Brevinin 1ya
Primary Structure Determination of Brevinin-1Ya
The primary structure, or amino acid sequence, of a peptide is fundamental to its function. For this compound, determination of this sequence and its covalent modifications like disulfide bridges is the first step in understanding its biological activity.
Amino Acid Sequencing Techniques for this compound
This compound is a 24-amino acid peptide isolated from the skin secretions of the leopard frog Lithobates yavapaiensis (formerly Rana yavapaiensis). scielo.org.za Its primary structure was determined using a combination of protein purification and sequencing techniques.
The initial step typically involves the collection of skin secretions, often stimulated by methods like norepinephrine (B1679862) injection, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the complex mixture of peptides. Fractions containing the peptide of interest are then subjected to amino acid sequence analysis. The primary structure of this compound was established as FLPILASLAANFGPKLFCLVTKKC. It is a member of the brevinin-1 (B586460) family of peptides, which are characterized by a length of approximately 24 residues. scielo.org.zaresearchgate.net
Historically, Edman degradation was a primary method for sequencing peptides, although modern approaches heavily rely on mass spectrometry (MS). nih.gov Tandem mass spectrometry (MS/MS) is a powerful tool where the purified peptide is fragmented, and the resulting fragment ions are analyzed to deduce the sequence. creative-proteomics.com This combination of HPLC purification and MS-based sequencing is standard for identifying novel peptides from natural sources. nih.gov
A comparison with other brevinins reveals high homology, with key substitutions influencing activity. For instance, Brevinin-1Yb has a Lysine (B10760008) at position 11 instead of Asparagine, which is found in this compound, and this single change is reported to increase antimicrobial and hemolytic activity. scielo.org.za
Table 1: Primary Amino Acid Sequence of this compound
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Amino Acid | F | L | P | I | L | A | S | L | A | A | N | F |
| 3-Letter Code | Phe | Leu | Pro | Ile | Leu | Ala | Ser | Leu | Ala | Ala | Asn | Phe |
| Position | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 |
| Amino Acid | G | P | K | L | F | C | L | V | T | K | K | C |
| 3-Letter Code | Gly | Pro | Lys | Leu | Phe | Cys | Leu | Val | Thr | Lys | Lys | Cys |
Disulfide Bond Mapping in this compound
A defining feature of the Brevinin-1 family of peptides is the presence of a C-terminal disulfide bridge, forming a cyclic domain known as the "Rana box". frontiersin.orgmdpi.com This structure is formed by a covalent bond between the thiol groups of two cysteine residues. creative-proteomics.com In this compound, these cysteines are located at positions 18 and 24. This Cys18-Cys24 disulfide bond is crucial for stabilizing the peptide's three-dimensional structure and is considered critical for its biological function. nih.govcreative-biolabs.com
The presence and position of this disulfide bridge are typically confirmed using mass spectrometry. The methodology involves digesting the intact (non-reduced) peptide with a specific protease and analyzing the resulting fragments by MS. A second analysis is performed after reducing the disulfide bond (e.g., with dithiothreitol) and alkylating the free cysteine residues. By comparing the mass spectra of the non-reduced and reduced/alkylated samples, the peptide fragments connected by the disulfide bond can be definitively identified. nih.govagile-bioscience.com This comparative analysis confirms the Cys18-Cys24 linkage in this compound, which is a conserved feature across the Brevinin-1 family. nih.govmdpi.com
Three-Dimensional Structural Analysis of this compound
While the primary sequence is a blueprint, the peptide's function is dictated by its three-dimensional conformation, which can change depending on its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure of proteins and peptides in solution, providing insights into their conformation under conditions that can mimic a physiological environment. duke.eduwikipedia.org
While specific, high-resolution NMR studies published exclusively for this compound are limited, extensive research on the highly homologous peptide Brevinin-1BYa (FLPILASLAAKFGPKLFCLVTKKC) provides a robust model for its structural behavior. nih.govnih.gov Studies on Brevinin-1BYa reveal that the peptide does not adopt a defined secondary structure in a simple aqueous solution, existing instead as a flexible random coil. nih.govnih.govresearchgate.net
However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, or in a 2,2,2-trifluoroethanol (B45653) (TFE)/water mixture, the peptide undergoes a significant conformational change. nih.gov Under these conditions, it forms a distinct helix-hinge-helix motif. For Brevinin-1BYa, the structure is characterized by two α-helices connected by a flexible hinge region. nih.govresearchgate.net
Molecular dynamics simulations performed specifically on this compound support this conformational plasticity. scielo.org.za These computational studies showed that this compound has a strong propensity to form an α-helical structure, particularly from its central residues towards the C-terminus, while the N-terminus remains more flexible. scielo.org.za This aligns with the experimental findings for its close relatives, suggesting that the interaction with a hydrophobic environment, like a bacterial membrane, induces the formation of its bioactive helical structure.
Table 2: NMR-Derived Structural Features of Brevinin-1 Peptides in Different Environments
| Solvent/Environment | Predominant Conformation | Helical Regions (based on Brevinin-1BYa) | Hinge Region (based on Brevinin-1BYa) | Reference |
|---|---|---|---|---|
| Aqueous Solution | Random Coil | Not present | Not applicable | nih.govresearchgate.net |
| TFE/Water Mixture | Helix-Hinge-Helix | Pro3 - Phe12, Pro14 - Thr21 | Gly13 / Pro14 | nih.gov |
| SDS Micelles | Helix-Hinge-Helix | Pro3 - Phe12, Pro14 - Thr21 | Gly13 / Pro14 | nih.gov |
| DPC Micelles | Helix-Hinge-Helix | Pro3 - Phe12, Pro14 - Thr21 | Gly13 / Pro14 | nih.gov |
Circular Dichroism (CD) Spectroscopy of this compound
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgmtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the conformational arrangement of the peptide backbone. nthu.edu.tw
Consistent with NMR data, CD studies on members of the brevinin family, such as Brevinin-1Ye, show that these peptides lack a defined secondary structure in aqueous buffer, displaying a CD spectrum characteristic of a random coil. scielo.org.za However, upon introduction into a membrane-mimetic environment, such as increasing concentrations of SDS, the CD spectrum changes dramatically. scielo.org.za It develops the characteristic negative peaks around 208 nm and 222 nm, which are hallmarks of an α-helical structure. americanpeptidesociety.org This transition from a disordered state to an ordered α-helical conformation is a common feature for many antimicrobial peptides and is believed to be integral to their mechanism of action. nih.gov The hydrophobic environment of the lipid membrane stabilizes the helical structure, which is necessary for membrane interaction and disruption.
X-ray Crystallography Approaches for this compound
X-ray crystallography is a powerful technique that can provide atomic-resolution three-dimensional structures of molecules. anton-paar.com The method requires the molecule of interest to be in a well-ordered, single crystalline form. youtube.com
To date, no X-ray crystal structure for this compound or its close homologs has been deposited in the Protein Data Bank (PDB). The absence of a crystal structure is common for small, flexible antimicrobial peptides like the brevinins. There are several inherent challenges to crystallizing these molecules:
Conformational Flexibility: As shown by NMR and CD spectroscopy, this compound is largely unstructured in aqueous solution. nih.govresearchgate.net This inherent flexibility makes it difficult for the peptide to pack into the highly ordered lattice required for a high-quality crystal.
Amphipathic Nature: The amphipathic character, with distinct hydrophobic and hydrophilic faces in its helical form, can lead to aggregation or micelle formation in solution, complicating the crystallization process.
Requirement of a Co-crystal: A stable, uniform conformation might only be achieved in the presence of a membrane-mimetic, which would necessitate complex co-crystallization trials that are often challenging.
Due to these difficulties, NMR spectroscopy in solution remains the primary method for the structural analysis of this compound and related peptides. duke.edu
Computational Modeling and Molecular Dynamics Simulations of this compound Conformation and Membrane Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the three-dimensional (3D) structures and conformational dynamics of antimicrobial peptides (AMPs) like this compound. scielo.org.zamit.edumdpi.com These methods provide insights into the peptide's behavior at an atomic level, complementing experimental data and helping to elucidate its mechanism of action. scielo.org.zawustl.edu
Molecular dynamics simulations of this compound have been performed to understand its conformational preferences. scielo.org.za Studies have shown that this compound has a strong tendency to adopt an α-helical conformation, particularly in the central and C-terminal regions of the peptide. scielo.org.za The N-terminal region, in contrast, tends to remain in a more flexible state, adopting β-turn or extended structures. scielo.org.za
Simulations starting from both extended and helical initial conformations have revealed that the peptide dynamically folds into a helical structure. scielo.org.za However, the degree of helicity in this compound is comparatively lower than in some other members of the brevinin family, a factor that may be linked to its biological activity profile. scielo.org.za
The interaction of this compound with bacterial membranes is a key aspect of its antimicrobial function. Positively charged residues in the peptide are thought to facilitate its initial electrostatic attraction to the negatively charged components of bacterial membranes. scielo.org.za Molecular dynamics simulations can model these interactions, showing how the peptide orients itself with respect to the membrane surface. nih.govscholaris.ca These simulations often reveal that the helical segments of the peptide lie parallel to the membrane surface. nih.govnih.gov In this orientation, the hydrophobic residues of the peptide can insert into the nonpolar core of the lipid bilayer, while the hydrophilic residues remain exposed to the aqueous environment. nih.govnih.gov This amphipathic nature is a critical feature of many AMPs.
| Simulation Aspect | Key Findings | Significance |
|---|---|---|
| Conformational Propensity | This compound shows a strong tendency to form an α-helix, primarily from the central residues towards the C-terminus. scielo.org.za | The α-helical structure is crucial for its interaction with and disruption of bacterial membranes. |
| N-Terminal Flexibility | The N-terminal residues often remain in β-turn or extended conformations. scielo.org.za | This flexibility may be important for the initial binding to the membrane surface. |
| Membrane Orientation | The helical segments of related brevinin peptides lie parallel to the micellar surface in simulations. nih.govnih.gov | This orientation facilitates the disruption of the membrane without necessarily forming pores. nih.gov |
| Hydrophobic/Hydrophilic Segregation | Hydrophobic residues face the membrane core, while hydrophilic residues face the solvent. nih.govnih.gov | This amphipathic alignment is a hallmark of membrane-active peptides and is essential for their function. |
Solvent and Environment Effects on this compound Conformational Changes
The conformation of this compound is highly sensitive to its surrounding environment. In an aqueous solution, the peptide generally exists in a disordered or random coil state, lacking a defined secondary structure. nih.govnih.gov This is a common characteristic of many AMPs, which only adopt their active conformation upon interacting with a membrane-like environment.
The transition to a structured state is often studied using membrane-mimetic environments, such as organic solvents like 2,2,2-trifluoroethanol (TFE) and detergent micelles like sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC). nih.govnih.gov TFE is known to promote the formation of α-helical structures in peptides by providing a low dielectric environment that favors the formation of intramolecular hydrogen bonds. nih.gov Circular dichroism (CD) spectroscopy studies have shown that in the presence of TFE, brevinin peptides, including those closely related to this compound, adopt a distinct α-helical conformation. nih.govmdpi.com
For instance, studies on Brevinin-1BYa, a closely related peptide, demonstrated that in a 33% TFE-water mixture, the peptide forms a helix-hinge-helix motif. nih.gov This structure consists of two α-helical segments connected by a flexible hinge region. nih.govnih.gov Similarly, in the presence of SDS and DPC micelles, which mimic the charged surface and hydrophobic core of a bacterial membrane, the peptide also folds into this characteristic helical structure. nih.gov
The environmental influence on conformation is a critical aspect of the peptide's function. The ability to transition from a random coil in the aqueous environment of the host to a structured, amphipathic α-helix upon encountering a bacterial membrane is a key determinant of its selective toxicity.
| Environment | Predominant Conformation | Experimental Technique |
|---|---|---|
| Aqueous Solution | Random coil / Unstructured. nih.govnih.gov | NMR Spectroscopy, CD Spectroscopy. nih.govnih.gov |
| Trifluoroethanol (TFE) Solution | α-helical. nih.govmdpi.com | CD Spectroscopy, NMR Spectroscopy. nih.govmdpi.com |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-helical (helix-hinge-helix motif for Brevinin-1BYa). nih.gov | NMR Spectroscopy. nih.gov |
| Dodecylphosphocholine (DPC) Micelles | α-helical (helix-hinge-helix motif for Brevinin-1BYa). nih.gov | NMR Spectroscopy. nih.gov |
Mechanistic Investigations of Brevinin 1ya Biological Activities
Antimicrobial Action Mechanisms of Brevinin-1Ya
Interaction of this compound with Microbial Membranes
The interaction with the microbial membrane is a critical first step in the antimicrobial action of this compound. These peptides are generally cationic and amphipathic, allowing them to selectively bind to and perturb the anionic phospholipid bilayers characteristic of bacterial and fungal membranes. imrpress.commdpi.com Research indicates that the antimicrobial potency of brevinins is linked to their cationicity. Notably, the comparatively lower antimicrobial potency of this compound has been correlated with a decrease in its net positive charge resulting from an amino acid substitution of Lysine (B10760008) (a positively charged residue) to Asparagine at position 11. researchgate.net
The primary mechanism by which many brevinins and other AMPs disrupt microbial membranes is through the formation of pores or channels. sci-hub.seresearchgate.net This action compromises the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately, cell death. researchgate.net Several models describe this process, and the action of this compound is likely explained by one or a combination of these.
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the water core is lined by both the peptides and the lipid head groups. Evidence for this model has been found for other pore-forming peptides. researchgate.net
Barrel-Stave Model: Here, the peptides aggregate and insert into the membrane perpendicularly, much like the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces form the inner lining of the aqueous channel. wikipedia.org
Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to its disintegration without forming discrete pores. researchgate.net
Studies on brevinins, including this compound, suggest their involvement in forming pores within fungal bilayer membranes, although the precise architectural model for this compound has not been definitively elucidated. sci-hub.se
To experimentally verify the membrane-disrupting capabilities of peptides like this compound, various membrane permeabilization assays are employed. These assays detect the loss of membrane integrity by measuring the influx of fluorescent dyes that are normally excluded from healthy cells or the leakage of pre-loaded dyes from vesicles.
SYTOX Green Assay: This assay uses the SYTOX Green dye, a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. thermofisher.com When a peptide like a brevinin disrupts the membrane, the dye enters the cell, binds to DNA, and emits a strong fluorescent signal. researchgate.netnih.gov Mechanistic studies on other brevinins, such as brevinin-1pl and a brevinin-1 (B586460) analogue, have used this assay to confirm membrane disruption as a primary mode of action. frontiersin.orgnih.gov
Calcein (B42510) Leakage Assay: In this assay, synthetic vesicles (liposomes) that mimic the composition of microbial membranes are loaded with calcein at a self-quenching concentration. mdpi.comnih.gov The addition of a membrane-active peptide causes the formation of pores or defects in the vesicles, leading to the leakage of calcein into the surrounding medium. rsc.orgnih.gov This leakage results in the dequenching of calcein's fluorescence, which can be measured to quantify the extent of membrane permeabilization. researchgate.net
While these assays are standard for the brevinin family, specific quantitative data from these assays for this compound are not extensively documented in the available literature.
The proton motive force (PMF) is an electrochemical gradient across the bacterial cytoplasmic membrane, composed of an electrical potential (ΔΨ) and a transmembrane proton gradient (ΔpH). researchgate.netnih.gov This force is essential for critical cellular processes, including ATP synthesis and active transport. nih.govfrontiersin.org The formation of pores or ion channels by AMPs can dissipate this gradient, leading to a collapse of the PMF and subsequent bacterial death. nih.gov Mechanistic studies of a brevinin-1 analogue, 5R, revealed an association between the collapse of the PMF and membrane perturbation as the peptides aggregated on the bacterial membrane. plos.org Although this provides a likely mechanism for the brevinin family, the specific effects of this compound on the PMF of bacterial systems have not yet been specifically reported.
Membrane Permeabilization Assays for this compound
Intracellular Targets and Pathways Modulated by this compound in Microorganisms
While membrane disruption is a primary mechanism for many AMPs, some can translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. imrpress.com These targets can include nucleic acids (DNA and RNA) or essential enzymes involved in protein synthesis or cellular metabolism. imrpress.com For some brevinin analogues, mechanistic studies have suggested the possibility of alternative, non-membrane-related targets, although this requires further validation. researchgate.netfrontiersin.org Currently, there is no specific evidence identifying intracellular targets or pathways that are directly modulated by this compound in microorganisms. This remains an area for future investigation.
This compound Effects on Biofilm Formation and Eradication
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability of a compound to both prevent the formation of biofilms and eradicate established ones is a significant therapeutic advantage. The effectiveness of antimicrobial agents against biofilms is often assessed using the following metrics:
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an agent required to inhibit the initial formation of a biofilm. creative-biolabs.comijcmas.com
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an agent needed to eradicate a pre-formed, mature biofilm. nih.govinnovotech.caors.org
Studies on other peptides in the brevinin family, such as Brevinin-1BW, have demonstrated strong biofilm inhibitory and eradication activities. mdpi.com While this compound has been noted for its anti-Candida activity, which can involve biofilm formation, specific MBIC and MBEC values for this compound against various microbial biofilms have not been detailed in published research. sci-hub.se
Table 2: Definitions of Biofilm Activity Metrics
| Metric | Definition |
| MBIC | Minimum Biofilm Inhibitory Concentration: The lowest agent concentration that inhibits the initial formation of a microbial biofilm. creative-biolabs.com |
| MBEC | Minimum Biofilm Eradication Concentration: The lowest agent concentration required to kill the microbial cells within a pre-existing biofilm. nih.gov |
Antifungal Mechanisms of this compound
The precise antifungal mechanisms of this compound are not extensively detailed in the available research, but inferences can be drawn from the general mechanisms of related antimicrobial peptides (AMPs). Many AMPs, including those in the brevinin family, exert their antifungal effects primarily by targeting and disrupting the fungal cell membrane. nih.govnih.gov The difference in membrane composition between fungal and mammalian cells, particularly the presence of ergosterol (B1671047) in fungal membranes versus cholesterol in animal cells, is a key factor that many antifungal agents exploit. nih.gov
The antifungal action of many peptides involves binding to the fungal cell surface, which can be influenced by components like chitin (B13524). Filamentous fungi, for instance, have a higher chitin concentration than yeast, which may explain the differential activity of some peptides. nih.gov While some peptides form pores in the membrane, others, like Ib-AMP1, are thought to enter the cytoplasm without significant membrane disruption, suggesting alternative intracellular targets. nih.gov The observation that D-amino acid variants of some peptides retain activity suggests that specific chiral receptor interactions on the cell surface may not be a universal requirement for their antifungal action. nih.gov
General mechanisms of action for various commercial antifungal drugs include:
Interactive Data Table: Mechanisms of Commercial Antifungal Drugs| Antifungal Class | Mechanism of Action | Reference |
|---|---|---|
| Polyenes | Bind to ergosterol in the plasma membrane, forming pores that lead to the efflux of essential small solutes. | researchgate.net |
| Echinocandins | Inhibit 1,3-β-D-glucan synthase, disrupting the structural integrity of the fungal cell wall. | researchgate.net |
| Azoles | Inhibit lanosterol (B1674476) 14α-demethylase (CYP51), which disrupts ergosterol biosynthesis and leads to the accumulation of toxic sterols. | researchgate.net |
| Allylamines | Inhibit squalene (B77637) epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and squalene accumulation. | researchgate.netyoutube.com |
| Griseofulvin | Binds to tubulin, preventing microtubule formation and arresting mitosis. | researchgate.netyoutube.com |
| 5-flucytosine | A pyrimidine (B1678525) analogue that, once inside the fungal cell, is converted to 5-fluorouracil. This metabolite inhibits both DNA and RNA synthesis. | researchgate.netyoutube.com |
Antiviral Mechanisms of this compound in in vitro Models
Specific studies detailing the in vitro antiviral mechanisms of this compound are limited. However, research on related brevinin peptides, such as brevinin-1EMa, suggests that a primary antiviral mechanism is the disruption of the viral envelope. nih.gov Stapled peptides derived from brevinin-1EMa have demonstrated broad-spectrum activity against enveloped viruses like retroviruses, lentiviruses, hepatitis C virus, and herpes simplex virus. nih.gov Their lack of efficacy against non-enveloped viruses, such as murine norovirus, strongly supports the hypothesis that they act by targeting and disrupting the virus membrane, thereby functioning as virus entry blockers. nih.gov
The general approach to identifying antiviral mechanisms in vitro involves cell culture assays where the ability of a compound to inhibit the virus-induced cytopathic effect is measured. frontierspartnerships.org Such studies have been used to evaluate the in vitro efficacy of various compounds against viruses like SARS-CoV-2. nih.gov For many broad-spectrum antiviral agents, the precise mechanism of action, such as the inhibition of fusion between the viral envelope and the host cell membrane, is a key area of investigation. nih.gov
Resistance Mechanisms to this compound in Microbial Systems
Common resistance strategies include:
Reducing drug uptake: Altering the cell membrane's permeability to limit the entry of the antimicrobial agent. reactgroup.orgaimspress.com
Drug efflux: Employing efflux pumps to actively transport the antimicrobial agent out of the cell. reactgroup.org
Target modification: Altering the structure of the cellular component that the antimicrobial agent targets, thus preventing interaction. reactgroup.orgnih.gov
Drug inactivation: Producing enzymes that can degrade or modify the antimicrobial agent, rendering it ineffective. reactgroup.orgnih.gov
Bypassing the target: Developing alternative metabolic pathways that circumvent the process inhibited by the antimicrobial agent. nih.gov
The development of resistance is often facilitated by the acquisition of new genetic material through processes like conjugation, transformation, or transduction. nih.gov The selective pressure exerted by the use of antimicrobial agents is a major driver for the emergence of resistant strains. nih.gov
Antitumor Mechanisms of this compound in Cell Line Models
Brevinin family peptides have been noted for their antitumor activities, which are often attributed to their ability to induce apoptosis in cancer cells. researchgate.net The preferential targeting of cancer cells by these peptides may be linked to differences in membrane properties, such as increased fluidity and a higher negative charge on the surface of cancer cells compared to normal cells. nih.gov Preclinical studies using various cancer cell lines are crucial for elucidating the mechanisms underlying tumorigenesis and drug resistance. nih.govfrontiersin.org
Apoptosis Induction Pathways by this compound
Apoptosis, or programmed cell death, is a regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.orgabcam.cn Both pathways ultimately converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. wikipedia.orgnih.gov The intrinsic pathway is triggered by intracellular stress signals and is heavily regulated by the Bcl-2 family of proteins. harvard.eduteachmeanatomy.info
Caspase-Dependent Apoptosis Mechanisms
Caspase-dependent apoptosis is a hallmark of programmed cell death. nih.gov Caspases exist as inactive zymogens and are activated through a proteolytic cascade. promega.de Initiator caspases, such as caspase-8 and caspase-9, are activated at the beginning of the apoptotic process. promega.de Caspase-8 is typically associated with the extrinsic pathway, activated following the ligation of death receptors on the cell surface. wikipedia.orgnih.gov This leads to the formation of the death-inducing signaling complex (DISC), which facilitates caspase-8 activation. wikipedia.org Caspase-9 is the primary initiator caspase of the intrinsic pathway, activated within a complex called the apoptosome. creative-diagnostics.comscielo.org.ar
Once activated, initiator caspases cleave and activate executioner caspases, including caspase-3, -6, and -7. nih.govnih.gov Caspase-3 is considered the most important of the executioner caspases and can be activated by any of the initiator caspases. nih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and membrane blebbing. abcam.cnnih.gov
Mitochondrial Intrinsic Apoptosis Pathways
The mitochondrial, or intrinsic, pathway of apoptosis is initiated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal. teachmeanatomy.infocreative-diagnostics.comthermofisher.com A critical event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP). harvard.edu This process is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). teachmeanatomy.infoscielo.org.ar
Upon an apoptotic stimulus, pro-apoptotic Bcl-2 family members like Bax and Bak become activated and form pores in the mitochondrial outer membrane. harvard.educreative-diagnostics.com This leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. scielo.org.ar The most notable of these is cytochrome c. harvard.eduscielo.org.ar
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which, in the presence of dATP or ATP, oligomerizes to form the apoptosome. creative-diagnostics.comscielo.org.ar The apoptosome then recruits and activates procaspase-9, the initiator caspase of the intrinsic pathway. nih.govcreative-diagnostics.comscielo.org.ar Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, thereby committing the cell to apoptosis. nih.govcreative-diagnostics.com Other proteins released from the mitochondria, such as SMAC/Diablo and Omi/HtrA2, promote apoptosis by inhibiting the inhibitor of apoptosis proteins (IAPs), which would otherwise block caspase activity. scielo.org.armdpi.com
Necrosis and Other Cell Death Mechanisms Mediated by this compound
This compound and related peptides from the brevinin family have been shown to induce cancer cell death through various mechanisms, including necrosis and apoptosis. mdpi.comnih.gov Necrosis, a form of cell death characterized by cell swelling and plasma membrane rupture, is often triggered by the peptide's interaction with the cell membrane. The release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) is a key indicator of necrosis, signifying a loss of membrane integrity. researchgate.net Studies on related brevinin peptides, such as Brevinin-1RL1, have demonstrated that at higher concentrations, they induce necrosis in tumor cells. mdpi.com This is further supported by observations of morphological changes in cancer cells, including swelling and the loss of distinct shape, upon treatment with these peptides. mdpi.com
In addition to necrosis, some brevinin peptides can induce apoptosis, or programmed cell death. nih.gov This process is often caspase-dependent, as demonstrated by the ability of a pan-caspase inhibitor to rescue cells from peptide-induced death. nih.gov The apoptotic pathway can be initiated through both extrinsic and intrinsic routes, the latter involving the mitochondria. nih.gov While some brevinin family members like Brevinin-2R can induce a caspase-independent, lysosomal-mitochondrial death pathway, the specific mechanisms for this compound are still under detailed investigation. nih.gov
Interaction of this compound with Cancer Cell Membranes
A primary mechanism by which this compound and other cationic antimicrobial peptides exert their anticancer effects is through direct interaction with the cancer cell membrane. researchgate.netmdpi.com Cancer cell membranes are known to have a higher negative charge compared to normal cell membranes due to an increased concentration of anionic molecules like phosphatidylserine. nih.gov This difference in surface charge facilitates the electrostatic attraction and binding of cationic peptides like this compound. mdpi.com
Upon binding, these peptides can disrupt the membrane integrity through various proposed models, such as the "carpet" model, where the peptides accumulate on the membrane surface before causing permeabilization. mdpi.com This interaction leads to the disruption of the phospholipid bilayer, causing increased membrane permeability. nih.govmdpi.com Evidence for this membrane-disrupting mechanism comes from studies showing the release of intracellular components, such as LDH, from cancer cells upon peptide treatment. researchgate.net Furthermore, immunohistology staining has shown that related brevinin peptides tend to aggregate on the surface of tumor cells. mdpi.comnih.gov The interaction with the cell membrane is a crucial step that can lead to either rapid cell lysis (necrosis) or the initiation of apoptotic signaling pathways. mdpi.comdovepress.com
Modulation of Signaling Pathways by this compound in Oncogenesis (e.g., STAT3, PI3K/AKT/mTOR)
While direct membrane disruption is a key anticancer mechanism, evidence suggests that antimicrobial peptides can also modulate intracellular signaling pathways involved in oncogenesis. nih.gov The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.govfrontiersin.orgnih.gov
Although direct studies on this compound's effect on the STAT3 and PI3K/AKT/mTOR pathways are limited, research on other compounds and peptides indicates that targeting these pathways is a viable anticancer strategy. nih.govmdpi.com For instance, some probiotics have been shown to modulate the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth. nih.gov Specifically, they can up-regulate inhibitors of the pathway, like PTEN, and down-regulate key components such as Akt and mTOR. nih.gov Similarly, the STAT3 pathway, which is involved in cell proliferation and apoptosis, can be inhibited by certain therapeutic agents. nih.gov The ability of peptides to permeate the cell membrane could potentially allow them to interact with and modulate these intracellular signaling cascades, although the specific interactions for this compound remain to be fully elucidated.
Immunomodulatory Activities of this compound
Beyond their direct antimicrobial and anticancer effects, many frog-derived peptides, including those in the brevinin family, possess immunomodulatory properties. nih.govfrontiersin.orgfrontiersin.org These activities can influence the host's immune response to infection and inflammation.
Interaction of this compound with Immune Cells in vitro
Brevinin family peptides have been shown to interact with various immune cells, modulating their functions. nih.govfrontiersin.org For example, a related peptide, Brevinin-1GHd, has been studied for its effects on macrophages, a key type of immune cell. frontiersin.org While high concentrations of the peptide can be cytotoxic to these cells, non-toxic concentrations can influence their inflammatory responses. frontiersin.org The interaction of these peptides with immune cells can lead to the modulation of cytokine production, which are signaling molecules that orchestrate the immune response. primaryimmune.org Some peptides can stimulate the release of anti-inflammatory cytokines, while others might enhance pro-inflammatory responses depending on the context. researchgate.net The cationic and amphipathic nature of these peptides likely facilitates their interaction with the membranes of immune cells, initiating these modulatory effects. nih.gov
Modulation of Inflammatory Responses by this compound (e.g., LPS-neutralizing activity)
A significant immunomodulatory function of many cationic antimicrobial peptides is their ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.govfrontiersin.orgnih.gov The binding of peptides to LPS can prevent it from activating immune cells like macrophages, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govfrontiersin.orgnih.gov
A study on Brevinin-1GHd, a member of the brevinin-1 family, demonstrated its ability to bind to LPS and significantly suppress the LPS-induced release of these inflammatory molecules from RAW 264.7 macrophage cells in a concentration-dependent manner. nih.govfrontiersin.org This anti-inflammatory effect is mediated, at least in part, by the inactivation of the MAPK signaling pathway. nih.govnih.gov The ability to neutralize LPS and dampen the subsequent inflammatory cascade highlights the therapeutic potential of brevinin peptides in managing inflammatory conditions associated with bacterial infections. nih.govfrontiersin.orgnih.gov
Effects on Cytokine and Chemokine Expression
The immunomodulatory capabilities of amphibian-derived peptides, including those from the brevinin family, are a significant area of research. These peptides can influence the host's immune response by modulating the expression of cytokines and chemokines, which are small proteins crucial for cell signaling in the immune system. libretexts.org Cytokines and chemokines orchestrate the inflammatory response, directing the migration of immune cells to sites of infection or injury. libretexts.orgthermofisher.com
While detailed studies focusing exclusively on this compound's effect on specific cytokine and chemokine profiles are not extensively documented, its general immunomodulatory activity has been noted. frontiersin.orgresearchgate.net Research on related peptides from the brevinin family provides insight into the potential mechanisms. For instance, studies on other brevinins have demonstrated the ability to modulate the production of key inflammatory and immunoregulatory molecules. researchgate.netnih.gov Peptides like Brevinin-2MP have been shown to affect lipopolysaccharide (LPS)-induced inflammatory pathways in macrophage cell lines, influencing the production of both pro-inflammatory and anti-inflammatory cytokines. nih.gov
The regulation of these signaling molecules is a critical aspect of the immune response. An appropriate balance is necessary to effectively clear pathogens without causing excessive inflammation and damage to host tissues. The ability of peptides like this compound to influence this balance points to their therapeutic potential in conditions involving inflammation and infection. The interaction of these peptides with immune cells can trigger signaling cascades that lead to altered gene expression for a variety of cytokines and chemokines, although the precise pathways activated by this compound remain a subject for further investigation.
Table 1: Investigated Immunomodulatory Effects of Selected Brevinin Peptides
| Peptide | Cell Line/Model | Observed Effect on Cytokine/Chemokine Pathways |
|---|---|---|
| Brevinin-2MP | RAW 264.7 Macrophages | Modulated LPS-induced inflammatory pathways. nih.gov |
| Brevinin-2Ta | Dermally-wounded rats | Suggested positive effects on inflammatory status via markers like IL-10. nih.gov |
| Brevinin-1 Family | General observation | Noted to have effects on the production of inflammatory and immunoregulatory factors. researchgate.net |
Potential Role of this compound in Innate Host Defense Mechanisms
The innate immune system represents the body's first line of defense against invading pathogens. nih.gov This system relies on a variety of mechanisms, including physical barriers, phagocytic cells (like macrophages and neutrophils), and a suite of antimicrobial molecules. msdmanuals.comebsco.com Antimicrobial peptides (AMPs), such as this compound, are considered key components of the innate host defense in many species, including amphibians. frontiersin.org
The primary role of this compound in innate immunity is likely linked to its direct antimicrobial properties, which are characteristic of the brevinin family. These peptides can disrupt the integrity of microbial membranes, leading to rapid cell death. However, their contribution to host defense extends beyond direct killing. As immunomodulators, they play a crucial role in orchestrating the host's response to infection. frontiersin.orgresearchgate.net
The potential mechanisms by which this compound contributes to innate defense include:
Recruitment of Immune Cells: By influencing chemokine expression, this compound may help attract phagocytes and other immune cells to the site of infection, a process known as chemotaxis. libretexts.org This enhances the clearance of pathogens by the host's own cellular defenses. Studies on other amphibian peptides have shown they can recruit neutrophils and macrophages to wound sites. nih.govfrontiersin.org
Modulation of Inflammation: The peptide can regulate the local inflammatory response. researchgate.net A well-controlled inflammatory response is essential for eliminating microbes, while excessive inflammation can be detrimental. msdmanuals.com By modulating cytokine production, this compound may help maintain this critical balance.
Enhancement of Phagocytosis: Some AMPs have been shown to enhance the ability of phagocytes to engulf and destroy microbes.
Therefore, this compound is likely a multifunctional component of the innate immune system, acting not only as a natural antibiotic but also as a signaling molecule that mobilizes and directs the host's defensive resources.
Other Investigated Biological Activities of this compound
Wound Healing Mechanisms Associated with this compound
The process of wound healing is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling. mdpi.com Research has identified certain amphibian-derived peptides as potent promoters of wound healing. nih.govfrontiersin.org this compound has been specifically recognized for its wound-healing activities. frontiersin.org While the precise mechanisms are still under detailed investigation, findings from related peptides offer significant clues.
The wound healing properties of peptides like this compound are believed to be multifaceted, encompassing several key stages of the repair process:
Cell Proliferation and Migration: A crucial step in wound closure is the re-epithelialization of the damaged tissue. Amphibian peptides have been found to selectively promote the proliferation and migration of key skin cells, such as keratinocytes and fibroblasts. nih.govfrontiersin.org This action accelerates the formation of new tissue to cover the wound area.
Regulation of the Inflammatory Phase: As discussed, this compound possesses immunomodulatory properties. frontiersin.orgresearchgate.net In the context of wound healing, this allows it to regulate the initial inflammatory response. It can help recruit necessary immune cells like macrophages, which not only clear debris and pathogens but also release growth factors essential for the subsequent proliferative phase. nih.gov
Angiogenesis: The formation of new blood vessels, or angiogenesis, is vital for supplying nutrients and oxygen to the healing tissue. Research on the peptide Brevinin-2Ta suggests it may positively affect angiogenesis in wound beds. nih.gov
Antimicrobial Action: Wounds are susceptible to microbial infections that can severely impede healing. The inherent antimicrobial activity of this compound helps to create a sterile environment, allowing the repair process to proceed without complication. frontiersin.org
Table 2: Potential Contributions of this compound to Wound Healing Phases
| Wound Healing Phase | Potential Action of this compound | Supporting Evidence from Related Peptides |
|---|---|---|
| Inflammation | Regulation of immune cell recruitment (neutrophils, macrophages). | Amphibian peptides recruit neutrophils and macrophages to wounds. nih.govfrontiersin.org |
| Proliferation | Promotion of keratinocyte and fibroblast proliferation and migration. | Amphibian peptides selectively promote the proliferation and migration of these cells. nih.govfrontiersin.org |
| Remodeling | Contribution to granulation tissue formation and re-epithelialization. | Peptides like Cathelicidin-OA1 accelerate re-epithelialization and granulation tissue formation. frontiersin.org |
Structure Activity Relationship Sar Studies of Brevinin 1ya
Design and Synthesis of Brevinin-1Ya Analogs and Derivatives
The foundation of SAR studies lies in the design and chemical synthesis of peptide analogs. For this compound and related peptides, solid-phase peptide synthesis (SPPS) is the standard method employed. This technique allows for the precise, residue-by-residue construction of the peptide chain on a solid resin support. Through SPPS, researchers can create a variety of derivatives, including those with specific amino acid substitutions, truncations, and terminal modifications.
For instance, in studies of brevinin peptides, analogs are designed to probe the function of different regions and residues. This includes creating versions with altered hydrophobicity, cationicity, and structural stability. A study on the related Brevinin-1BYa involved the synthesis of derivatives to investigate its anti-tumor activities. This included the creation of O-linked N-acetyl-glucosamine glycopeptides and disulfide bond mimetics, such as those with a thioether bridge, to enhance stability. frontiersin.org Similarly, analogs of other brevinin-1 (B586460) peptides, like Brevinin-1LTe, have been synthesized with D-amino acid substitutions to improve resistance to proteolysis. nih.gov These synthetic strategies are directly applicable to creating a library of this compound analogs to systematically evaluate the role of each structural component.
Impact of Amino Acid Substitutions on this compound Activity and Specificity
Role of Cysteine Residues and Disulfide Bridge in this compound Activity
This compound contains two cysteine residues at positions 18 and 24, which form an intramolecular disulfide bridge. This creates a cyclic heptapeptide (B1575542) loop at the C-terminus known as the "Rana box," a characteristic feature of many ranid frog AMPs. mdpi.com This disulfide bridge is crucial for stabilizing the three-dimensional structure of proteins and peptides. creative-proteomics.com In many peptides, these bridges provide rigidity and are essential for biological function. creative-proteomics.com
Table 1: Effect of Disulfide Bridge Modification on Brevinin-1E Activity
| Peptide | Modification | Antimicrobial Activity | Hemolytic Activity |
| Brevinin-1E | Native (with disulfide bridge) | Potent | High |
| Linear Brevinin-1E | Disulfide bridge eliminated | Not greatly affected | Not greatly affected |
| Truncated Brevinin-1E | Native (with disulfide bridge) | Active | Moderate |
| Linear Truncated Brevinin-1E | Disulfide bridge eliminated | Not decreased | Decreased |
| Data derived from studies on Brevinin-1E and may be indicative of similar effects in this compound. nih.govmdpi.com |
Influence of Cationic Residues on this compound Activity
Cationic residues, such as lysine (B10760008) (Lys) and arginine (Arg), are fundamental to the function of most antimicrobial peptides. Their positively charged side chains facilitate the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. frontiersin.org this compound has three lysine residues, contributing to its net positive charge.
Increasing the net positive charge of an AMP generally enhances its antimicrobial activity. nih.govresearchgate.net However, this can also lead to increased toxicity towards host cells. Studies on various AMPs have shown that substituting neutral or acidic amino acids with cationic ones can boost antimicrobial potency. frontiersin.org For example, in synthetic peptides, replacing residues with arginine has been shown to enhance antibacterial properties. d-nb.info Conversely, a decrease in cationicity is linked to reduced antimicrobial efficacy. A study directly comparing this compound with its close homolog, Brevinin-1Yb, noted that the substitution of Lysine at position 11 in Brevinin-1Yb with Asparagine (a neutral amino acid) in this compound leads to a decrease in antimicrobial activity. nih.govresearchgate.net This highlights the critical role of the cationic nature of this position for potent activity.
Systematic substitutions of the lysine residues in this compound with other cationic (e.g., arginine) or neutral amino acids would be necessary to precisely map their individual contributions to its activity and selectivity.
Effect of Hydrophobic Residues on this compound Function
In this compound, the N-terminal region is particularly rich in hydrophobic residues (FLPVIAGVAA). Modifications in this region can significantly alter the peptide's activity. For instance, in other brevinin-1 peptides, reducing the hydrophobicity of the N-terminal domain was found to decrease both antimicrobial and hemolytic activity. frontiersin.org Studies on other AMPs have shown that increasing hydrophobicity by substituting less hydrophobic amino acids with more hydrophobic ones (e.g., Ala to Leu) can enhance antibacterial activity, though it may also increase toxicity. frontiersin.org The substitution of Phe12 in Brevinin-1BYa with Leu resulted in a four-fold decrease in potency against C. albicans, indicating the specific importance of this aromatic hydrophobic residue at that position. mdpi.com The hydrophobic residues in this compound are essential for its function, and their precise nature and position dictate the peptide's potency and selectivity.
Table 2: Impact of Hydrophobic and Cationic Amino Acid Substitutions on the Activity of Brevinin-1 Family Peptides
| Peptide | Parent Peptide | Substitution | Effect on Antimicrobial Activity |
| This compound | Brevinin-1Yb | Lys11 -> Asn | Decreased potency |
| Brevinin-1BYb | Brevinin-1BYa | Phe12 -> Leu | Four-fold lower potency against C. albicans |
| Brevinin-1pl-6K | Brevinin-1pl | - | Decreased activity against Gram-positive bacteria (due to reduced hydrophobicity) |
| Brevinin-1pl-2R/5R | Brevinin-1pl | Lys -> Arg | Enhanced activity against Gram-positive bacteria, reduced against Gram-negative |
| Data compiled from studies on various brevinin-1 peptides to illustrate general principles applicable to this compound. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com |
Role of Peptide Length and Truncations in this compound Function
The length of an antimicrobial peptide is a critical factor influencing its structure and function. Truncation studies, where amino acids are systematically removed from the N- or C-terminus, are vital for identifying the minimal functional unit of a peptide. mdpi.com
For the brevinin family, both termini are important. The N-terminal region of brevinin-1 peptides is typically hydrophobic and contributes significantly to its lytic activity. frontiersin.org Deletion of just three amino acids from the N-terminus of Brevinin-1E did not greatly affect its antimicrobial activity but dramatically reduced its hemolytic activity, suggesting a way to improve the therapeutic index. nih.gov This indicates that the extreme N-terminus may be more critical for toxicity than for antimicrobial efficacy.
The C-terminal "Rana box" is also significant. While some studies on Brevinin-1E suggest the disulfide bridge itself is not essential, the entire cyclic domain plays a role. nih.gov However, the discovery of naturally occurring acyclic brevinin-1 peptides from Rana okinavana that lack the C-terminal cyclic domain but are still potent antimicrobials confirms that this feature is not an absolute requirement for activity. creative-proteomics.com These acyclic peptides possess a C-terminal amidation instead. creative-proteomics.com
For this compound, systematic truncation from both ends would be required to determine the shortest sequence that retains antimicrobial activity while potentially reducing toxicity.
Influence of Terminal Modifications (e.g., Amidation) on this compound Activity
Modifications at the N- and C-termini of peptides can have profound effects on their stability and activity. C-terminal amidation, the replacement of the C-terminal carboxyl group with an amide group, is a common post-translational modification in AMPs. This modification neutralizes the negative charge at the C-terminus, which can enhance the peptide's net positive charge and its interaction with bacterial membranes. nih.govbiorxiv.org Amidation also often increases the peptide's resistance to degradation by host carboxypeptidases. frontiersin.org
The effect of C-terminal amidation can be variable. While it often leads to increased antimicrobial efficacy, this is not always the case, and the effect can be peptide-dependent. researchgate.net In a study on Maculatin 1.1, C-terminal amidation led to higher membrane disruptive ability and increased antibacterial activity. nih.gov Given that naturally occurring truncated brevinins without the disulfide loop are amidated, it is highly probable that a C-terminally amidated form of a truncated this compound would be more active than its non-amidated counterpart. creative-proteomics.com Studies on amurin-9KY, another ranid frog peptide, showed that C-terminal amidation significantly reduced its hemolytic activity. nih.gov This suggests that for this compound, amidation could be a key modification, particularly in truncated analogs, to enhance activity and improve its therapeutic profile.
Conformational Changes and Their Correlation with this compound Activity
The biological activity of this compound, an antimicrobial peptide isolated from the skin secretions of the leopard frog Lithobates yavapaiensis, is intrinsically linked to its three-dimensional structure and conformational flexibility. scielo.org.zascience.gov In aqueous solutions, this compound, like many other linear antimicrobial peptides, does not typically exhibit a defined secondary structure, often adopting a random coil conformation. nih.govnih.gov However, upon interaction with biological membranes or membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE) solutions, it undergoes a significant conformational transition to form an amphipathic α-helical structure. nih.govmdpi.comresearchgate.net This induced helicity is crucial for its antimicrobial function. mdpi.com
Molecular dynamics (MD) simulations have provided detailed insights into the conformational behavior of this compound. scielo.org.za These studies reveal that the peptide has a strong propensity to form an α-helix, particularly in the central region and extending towards the C-terminus (residues 12-23). scielo.org.za In contrast, the N-terminal residues tend to remain in either β-turn or extended conformations. scielo.org.za This amphipathic structure, with distinct hydrophobic and hydrophilic faces, facilitates the peptide's interaction with and disruption of microbial cell membranes, which is believed to be its primary mechanism of action. mdpi.comresearchgate.net
The table below summarizes the findings from conformational studies on this compound and its comparator, Brevinin-1Yb.
| Feature | This compound | Brevinin-1Yb | Reference |
| Residue at Position 11 | Asparagine (Asn) | Lysine (Lys) | scielo.org.za |
| Conformational Tendency | Lower α-helical content | Higher α-helical content | scielo.org.za |
| Antimicrobial Activity | Decreased (twofold lower than -1Yb) | Higher | scielo.org.za |
| Hemolytic Activity | Decreased | Higher | scielo.org.za |
| Structural Detail (MD) | N-terminus: β-turn/extended; Central/C-terminus: α-helix | N-terminus: β-turn/extended; Central/C-terminus: α-helix | scielo.org.za |
These findings underscore the critical role that α-helicity plays in the bioactivity of the brevinin family of peptides. scielo.org.za The stability of this helical conformation, influenced by the primary amino acid sequence, is a key determinant of the peptide's ability to effectively interact with and disrupt target cell membranes. mdpi.com
Computational Approaches for this compound SAR Prediction and Optimization
Computational methods are increasingly vital for elucidating the structure-activity relationships (SAR) of antimicrobial peptides like this compound and for guiding the rational design of more potent and selective analogues. scielo.org.zanih.govresearchgate.net These in silico approaches can overcome experimental limitations and provide deep insights into the molecular determinants of peptide activity. scielo.org.za
Molecular Dynamics (MD) Simulations: MD simulations have been a cornerstone in understanding the conformational dynamics of this compound. scielo.org.zascielo.org.za By simulating the peptide's movement over time in different environments (e.g., in water or membrane-mimicking solvents), researchers can explore its stable conformations and structural transitions. scielo.org.za For this compound, MD simulations were performed starting from both extended and α-helical initial conformations to comprehensively map its conformational landscape. scielo.org.za These simulations successfully predicted that both this compound and its analogue Brevinin-1Yb have a strong tendency to adopt α-helical structures, but that the helicity was comparatively lower in this compound. scielo.org.za This computational finding correlated directly with experimentally observed differences in their biological activities, demonstrating the predictive power of MD simulations for this peptide family. scielo.org.za
Quantitative Structure-Activity Relationship (QSAR) and Peptide Design Software: Computational tools that link the biophysical properties of peptides to their biological activity are instrumental for optimization. unist.hr Web-based software, such as 'Mutator', has been developed to facilitate the redesign of antimicrobial peptides. unist.hr This tool uses quantitative SAR models, often trained on data from naturally occurring peptides like those from anuran amphibians, to suggest specific amino acid substitutions. unist.hr The goal is typically to improve the peptide's selectivity index by increasing its antimicrobial potency while decreasing its toxicity (e.g., hemolytic activity). unist.hr this compound is listed within the databases used by such platforms, indicating its inclusion in broader computational SAR studies for designing novel peptide analogues. unist.hr
The table below outlines the computational approaches used in the study of this compound and related peptides.
| Computational Approach | Application to this compound | Purpose | Reference |
| Molecular Dynamics (MD) Simulations | Performed on this compound and Brevinin-1Yb in implicit solvent. | To explore conformational preferences (α-helicity, torsion angles) and understand 3D structural features. | scielo.org.zascielo.org.za |
| Quantitative SAR (QSAR) Software ('Mutator') | This compound included in the peptide database. | To predict and suggest single or double amino acid substitutions to improve the selectivity index of helical antimicrobial peptides. | unist.hr |
| Molecular Modelling | Used for related brevinins to determine structure in membrane-mimicking environments. | To visualize peptide-membrane interactions and understand the orientation of helical segments relative to the membrane surface. | nih.gov |
These computational strategies are integral to modern peptide engineering. researchgate.net By combining molecular simulation with QSAR models, researchers can screen potential modifications, predict their impact on activity and toxicity, and prioritize the most promising candidates for chemical synthesis and experimental validation. nih.govunist.hr This synergy accelerates the development of optimized peptides based on the this compound scaffold for potential therapeutic applications.
Synthetic Methodologies and Bioproduction of Brevinin 1ya
Solid-Phase Peptide Synthesis (SPPS) of Brevinin-1Ya and its Analogs
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent chemical method for producing this compound and its analogs due to its efficiency, control, and suitability for automation. bachem.combeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The entire process is carried out in a single reaction vessel, which simplifies and speeds up the procedure by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.comresearchgate.net
The most common strategy employed is the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. mdpi.com The synthesis cycle begins with the C-terminal amino acid being anchored to a suitable resin, such as a 2-chlorotrityl chloride resin or a Rink-amide MBHA resin to obtain a C-terminal amide. mdpi.comtums.ac.ir
A typical SPPS cycle for assembling the peptide chain consists of the following steps:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tums.ac.ir
Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproduct. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. This is facilitated by a coupling reagent. tums.ac.ir
Washing: The resin is washed again to remove unreacted amino acids, byproducts, and coupling agents. bachem.com
This cycle is repeated until the full peptide sequence is assembled. Common reagents used in the synthesis of Brevinin family peptides and their analogs are detailed in the table below.
| Reagent Type | Examples | Function |
| Solid Support (Resin) | 2-chlorotrityl chloride resin, Rink-amide MBHA resin | Insoluble support for anchoring the C-terminal amino acid. mdpi.comtums.ac.ir |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the alpha-amino group of the incoming amino acid during coupling. beilstein-journals.orgmdpi.com |
| Side-Chain Protecting Groups | Trt (Trityl), Boc (tert-butyloxycarbonyl), Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Protects reactive side chains of amino acids like Cys, Lys, and Arg. researchgate.nettums.ac.ir |
| Coupling Agents | TBTU, HCTU, DIC (N,N'-diisopropylcarbodiimide) | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. mdpi.comtums.ac.ir |
| Deprotection Agent | Piperidine in DMF | Removes the Fmoc group from the N-terminus. tums.ac.ir |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. bachem.com |
Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acidolytic mixture, commonly based on trifluoroacetic acid (TFA). bachem.com For peptides like this compound that contain a disulfide bridge, an additional step of oxidation is required post-cleavage to form the cyclic structure. This is often achieved by stirring the linear peptide in a dilute aqueous buffer, sometimes with an oxidizing agent like DMSO, to facilitate the intramolecular cyclization. tums.ac.ir
Solution-Phase Peptide Synthesis Techniques for this compound
Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, represents an alternative, albeit less commonly used, method for producing this compound. libretexts.orgslideshare.net This technique predates SPPS and involves the sequential coupling of protected amino acids or small peptide fragments entirely in a solvent system. nih.gov
The core principle of solution-phase synthesis involves protecting the N-terminus of one amino acid and the C-terminus of another, then activating the free carboxyl group to form a peptide bond. libretexts.org A key difference from SPPS is that the intermediate peptide products are isolated and purified after each coupling step. nih.gov This can be advantageous for ensuring the purity of each fragment before proceeding, but it is also more time-consuming and labor-intensive. researchgate.net
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |
| Reaction Environment | Homogeneous (liquid solvent) nih.gov | Heterogeneous (liquid reagents, solid support) beilstein-journals.org |
| Purification | Performed after each coupling and deprotection step. nih.gov | Performed only once at the end of the synthesis. bachem.com |
| Reagent Use | Moderate excess of reagents. | Large excess of reagents to drive reactions to completion. bachem.com |
| Process Time | Slower, due to intermediate purification. bachem.com | Faster, due to simplified washing steps. bachem.com |
| Scalability | Well-suited for large-scale synthesis of short peptides. bachem.com | Efficient for both small and large-scale synthesis of peptides up to ~80 amino acids. bachem.com |
The protecting groups used in solution-phase synthesis can include the Boc (tert-butyloxycarbonyl) or Cbz (carbobenzoxy) groups for the N-terminus. libretexts.orgnih.gov Carboxyl groups are typically protected as simple esters (e.g., methyl or benzyl (B1604629) esters). libretexts.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate amide bond formation. libretexts.org While powerful, this method is often hampered by challenges such as the potential for racemization and the poor solubility of larger peptide intermediates. bachem.com
Recombinant Expression Systems for this compound Production
For large-scale production, recombinant DNA technology offers a cost-effective and scalable alternative to chemical synthesis. nih.gov This approach involves introducing the gene sequence encoding this compound into a host organism, which then biosynthesizes the peptide.
Escherichia coli is a frequently used prokaryotic host for this purpose due to its rapid growth, well-understood genetics, and high expression potential. nih.gov However, the direct expression of antimicrobial peptides like this compound can be toxic to the E. coli host. nih.gov To overcome this, this compound is typically expressed as a fusion protein. nih.gov A carrier protein, such as Glutathione (B108866) S-transferase (GST) or Thioredoxin (Trx), is fused to the peptide. nih.gov This strategy offers two main benefits:
Toxicity Masking: The fusion partner often sequesters the antimicrobial peptide, preventing it from disrupting the host cell's membranes. nih.gov
Purification Handle: The carrier protein serves as an affinity tag, simplifying the initial purification of the fusion protein from the cell lysate. nih.govamericanpharmaceuticalreview.com
Other expression systems, such as the yeast Pichia pastoris or the bacterium Brevibacillus choshinensis, are also employed. takarabio.comfuturefields.io These eukaryotic or Gram-positive systems can offer advantages in protein folding and secretion, potentially yielding the target peptide in the culture medium, which simplifies initial recovery. takarabio.com
The general workflow for recombinant production is as follows:
Gene Synthesis & Cloning: A DNA sequence encoding the this compound peptide (often as part of a fusion construct) is synthesized and cloned into an appropriate expression vector.
Transformation: The vector is introduced into the chosen expression host (e.g., E. coli).
Expression: The host cells are cultured, and gene expression is induced, leading to the production of the fusion protein.
Harvesting & Lysis: Cells are harvested and broken open (lysed) to release the intracellular protein.
Purification & Cleavage: The fusion protein is purified, and the this compound peptide is then cleaved from its fusion partner using a specific protease.
Purification Strategies for Synthetic and Recombinant this compound
Purification is a critical final step to ensure the isolation of high-purity this compound, free from byproducts, truncated sequences, or host cell contaminants. The strategies differ depending on the production method.
For Synthetic Peptides: The primary method for purifying chemically synthesized peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . science.govlcms.cz
Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18 silica). tums.ac.ir
Elution: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the components. lcms.cz The target peptide elutes at a characteristic retention time, allowing for its separation from more or less hydrophobic impurities. tums.ac.ir The purity of the collected fractions is then confirmed by analytical HPLC and mass spectrometry. mdpi.com
For Recombinant Peptides: The purification of recombinant this compound is typically a multi-step process, especially when expressed as a fusion protein. nih.gov
Affinity Chromatography: This is often the first and most effective step. The cell lysate is passed through a column containing a resin that specifically binds to the fusion tag (e.g., a glutathione resin for GST-tagged proteins or a nickel or cobalt resin for His-tagged proteins). nih.govamericanpharmaceuticalreview.com After washing away unbound proteins, the fusion protein is eluted.
Proteolytic Cleavage: The purified fusion protein is treated with a specific protease (e.g., PreScission Protease, TEV protease) that recognizes a cleavage site engineered between the tag and the this compound peptide. nih.gov
Secondary Chromatography: After cleavage, another round of chromatography is needed to separate the liberated this compound from the fusion tag and the protease. This can involve a second pass through the affinity column (to bind the cleaved tag) or other techniques like ion-exchange chromatography (IEX) , hydrophobic interaction chromatography (HIC) , or size-exclusion chromatography (SEC) to achieve the final desired purity. nih.govevitria.com
Finally, RP-HPLC is often used as a final polishing step to ensure the highest purity of the recombinant peptide, analogous to its use in purifying synthetic peptides. science.gov
Pre Clinical Research Trajectories and Future Prospects for Brevinin 1ya
Development of Brevinin-1Ya-Based Antimicrobial Agents
This compound, a member of the extensive brevinin family of antimicrobial peptides (AMPs) found in amphibian skin secretions, has garnered significant attention for its potential as a template for novel antimicrobial drugs. researchgate.netimrpress.com The imperative to develop new antimicrobial agents is underscored by the rising threat of antibiotic-resistant bacteria. nih.gov Like many AMPs, brevinins exert their antimicrobial action primarily by disrupting the integrity of bacterial cell membranes. researchgate.netnih.gov However, a significant hurdle in the clinical development of many natural brevinin peptides is their high hemolytic activity, meaning they can destroy red blood cells. nih.govresearchgate.net
Strategies for Enhancing Potency and Selectivity of this compound Derivatives
A primary focus of research into this compound and related peptides is to enhance their antimicrobial potency while simultaneously reducing their toxicity to mammalian cells, thereby improving their therapeutic index. Key strategies involve the rational design of peptide analogs through amino acid substitutions and other modifications. mdpi.comunist.hr
Another strategy involves altering the peptide's N-terminus. Studies on a designed peptide, B1A, based on the structure of other brevinin-1 (B586460) peptides, demonstrated that introducing Lys and Trp residues at the N-terminus could maintain antimicrobial activity while potentially lowering toxicity. mdpi.com The balance between positive charge, helicity, and hydrophobicity is crucial for antimicrobial activity. mdpi.com
The "Rana box," a conserved C-terminal cyclic domain, is a characteristic feature of the brevinin-1 family and is considered important for membrane targeting. researchgate.netmdpi.com Modifications that retain this feature while optimizing the N-terminal region have shown promise. For example, the analog KKWB2, derived from the B1A peptide, was identified as a promising candidate due to its improved therapeutic index. mdpi.com
Table 1: Examples of Brevinin-1 Analog Design Strategies
| Parent Peptide/Analog | Modification Strategy | Observed Outcome | Reference |
| This compound | Natural Variant | Lower antimicrobial potency correlated with decreased cationicity (Lys to Asn substitution). | researchgate.net |
| Brevinin-1LTe Analog (5R) | D-amino acid substitution | Enhanced selectivity and effectiveness against MRSA, high stability in saline and serum. | nih.gov |
| B1A Analog (KKWB2) | N-terminal modification (Lys and Trp introduction) | Maintained antimicrobial activity with a potentially lower toxicity, resulting in an improved therapeutic index. | mdpi.com |
| Brevinin-1OS Analog (OSf) | N-terminal truncation and amino acid substitution | Showed broad-spectrum antibacterial effects with a high therapeutic index and good stability. | mdpi.com |
Exploration of Synergistic Effects of this compound with Conventional Antimicrobials
A promising avenue for combating antimicrobial resistance is the use of AMPs in combination with conventional antibiotics. nih.govmdpi.com This synergistic approach can potentially restore the efficacy of older antibiotics and reduce the required doses, thereby minimizing side effects. The underlying mechanism often involves the AMP disrupting the bacterial outer membrane, which then allows the conventional antibiotic to more easily penetrate the cell and reach its intracellular target. nih.gov
While specific studies on the synergistic effects of this compound are not extensively detailed in the provided results, research on other antimicrobial peptides provides a strong basis for this strategy. For example, the peptide brevicidine has demonstrated strong synergistic effects with antibiotics like rifampicin (B610482) and azithromycin (B1666446) against Acinetobacter baumannii, reducing the minimum inhibitory concentration (MIC) by 32 to 128-fold. nih.gov Similarly, Brevinin-2CE, another member of the brevinin family, showed synergistic effects when combined with five different antibiotics against multidrug-resistant clinical isolates of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Tagging short antimicrobial peptides with the non-natural amino acid β-naphthylalanine has also been shown to boost the activity of conventional antibiotics. researchgate.net These findings strongly suggest that this compound and its derivatives could be effective sensitizers for conventional antibiotics, a hypothesis that warrants further investigation.
In vivo Efficacy Studies of this compound in Animal Models of Infection
While specific in vivo studies focusing solely on this compound were not identified, research on its analogs and other brevinin peptides demonstrates the viability of this approach. For instance, a derivative of Brevinin-1LTe, named 5R, showed potent antimicrobial activity not only in vitro but also in vivo in a Galleria mellonella (waxworm) infection model. nih.gov Similarly, analogs of Brevinin-1OS (OSd, OSe, and OSf) significantly decreased the mortality of waxworms acutely infected with MRSA. mdpi.com These studies highlight the potential of rationally designed brevinin peptides to combat infections in a whole-organism setting. The choice of animal model is critical, with mice, cotton rats, and even larger animals being used depending on the specific pathogen and the aspect of the human disease being modeled. mdpi.comfrontiersin.org
Investigation of this compound as a Lead Compound for Antitumor Therapeutics
In addition to their antimicrobial properties, many AMPs, including those from the brevinin family, have shown cytotoxic activity against cancer cells. science.govnih.gov This has opened up a second major avenue of preclinical research: the development of brevinin-based anticancer agents. nih.govresearchgate.net The rationale behind this is that cancer cell membranes, much like bacterial membranes, often have a net negative charge, making them a selective target for cationic AMPs. nih.gov
Rational Design of this compound Analogs with Improved Antitumor Profiles
The principles of rational design used to improve antimicrobial selectivity are also applied to enhance antitumor efficacy and reduce toxicity to normal cells. The goal is to create analogs with increased potency against tumor cells while minimizing hemolytic activity and other off-target effects. nih.gov
Studies on Brevinin-1BYa, a closely related peptide, have shown that its therapeutic application is limited by poor stability. nih.gov To address this, researchers synthesized derivatives, including peptidomimetics with a thioether bridge replacing the natural disulfide bond. One such analog, Brevinin-1BYa-3, displayed improved stability and increased antitumor activity against human prostate, lung, and liver cancer cell lines, making it a promising lead compound. nih.gov
Other design strategies include substitutions with specific amino acids. For example, research on Brevinin-1pl demonstrated that substitutions with arginine, lysine (B10760008), and histidine could modulate the peptide's anticancer efficacy and cytotoxicity. nih.gov Notably, the analog brevinin-1pl-3H, despite high hydrophobicity, exhibited low cytotoxicity towards normal skin cells, suggesting its potential for specific applications. nih.gov A novel peptide, Brevinin-1EG, also showed broad-spectrum anti-proliferative activity against several human cancer cell lines at concentrations that were not harmful to red blood cells. researchgate.net
Table 2: Examples of Brevinin-1 Analog Design for Antitumor Activity
| Peptide/Analog | Design Strategy | Target Cancer Cell Lines | Key Finding | Reference |
| Brevinin-1BYa-3 | Thioether bridge substitution | Human prostate (C4-2B), lung (A549), liver (HuH-7) | Improved stability and increased antitumor activity compared to the parent peptide. | nih.gov |
| Brevinin-1pl-3H | Histidine substitution | Breast (MCF-7), non-small cell lung (H838) | Significant inhibitory efficacy with low cytotoxicity toward normal HaCaT cells. | nih.gov |
| Brevinin-1EG | Natural peptide discovery | Osteosarcoma (U-2OS), Liver (HepG2), Colon (HT-29), Melanoma (A375), Cervical (HeLa), Lung (A549) | Broad-spectrum anti-proliferative activity with good safety profile (low hemolysis). | researchgate.net |
In vivo Efficacy Studies of this compound in Animal Cancer Models
Demonstrating antitumor efficacy in animal models is a critical step in the preclinical development of any potential cancer therapeutic. nih.govmdpi.com These studies help to establish proof-of-concept and provide data on how the compound behaves in a complex biological system.
While the search results did not yield specific in vivo cancer model studies for this compound itself, the general approach is well-established for other potential anticancer agents. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. mdpi.comfrontiersin.org For instance, the efficacy of Cucurbitacin C was demonstrated by its ability to inhibit the growth of cancer cell-derived xenograft tumors in athymic nude mice. frontiersin.org Similarly, peanut sprout extracts were shown to attenuate tumor growth in a xenograft mouse model bearing bladder cancer cells. mdpi.com
The development of novel lead compounds, such as piperlongumine (B1678438) analogs and other small molecules, consistently relies on evaluation in rodent models to confirm their antitumor activity. plos.orgnih.gov These studies provide the necessary preclinical data to justify moving a compound toward clinical trials. Future research on promising this compound analogs will undoubtedly involve such in vivo assessments to validate their therapeutic potential against various cancers.
Exploration of this compound for Immunomodulatory Applications in Pre-clinical Contexts
Host defense peptides (HDPs) derived from amphibians are recognized for their role in the innate immune system, offering a first line of defense against pathogens. mdpi.comnih.gov Beyond their direct antimicrobial actions, many of these peptides, including members of the brevinin family, exhibit immunomodulatory properties. mdpi.comnih.gov These peptides can influence the host's immune response in several ways, such as stimulating the production of cytokines in macrophages and lymphoid cells, recruiting leukocytes, and modulating inflammatory responses. mdpi.comnih.gov
Pre-clinical studies on various amphibian peptides have demonstrated their ability to either stimulate or suppress the immune system by targeting immune cells like leukocytes, macrophages, and neutrophils. nih.gov For instance, some HDPs can modulate pro-inflammatory responses by suppressing the production of cytokines like TNF-α and various interleukins in response to inflammatory triggers such as lipopolysaccharides (LPS). nih.gov They can also act as anti-inflammatory agents by neutralizing LPS or by competitively inhibiting the binding of LPS to its receptor. nih.gov
While direct pre-clinical evidence for the immunomodulatory effects of this compound is still emerging, the known functions of the broader brevinin family and other amphibian HDPs provide a strong rationale for its investigation in this area. mdpi.comnih.gov Future pre-clinical research will likely focus on elucidating the specific immunomodulatory mechanisms of this compound, its impact on various immune cell signaling pathways, and its potential to be developed as a therapeutic agent for conditions characterized by immune dysregulation.
Advanced Delivery Systems for this compound in Pre-clinical Settings
The therapeutic application of peptides like this compound can be limited by factors such as enzymatic degradation and off-target effects. Advanced delivery systems are being explored in pre-clinical settings to overcome these challenges, enhance bioavailability, and ensure targeted delivery.
Nanoparticle-based delivery systems, including lipid and polymeric nanoparticles, offer a promising approach for administering peptide antibiotics. nih.gov Encapsulation within nanoparticles can protect the peptide from premature degradation, facilitate controlled release, and potentially reduce cytotoxicity. nih.govnih.gov For instance, solid lipid nanoparticles (SLNs) have been successfully used to encapsulate and deliver the host defense peptide LL-37, demonstrating enhanced wound healing and antibacterial activity. nih.gov Similarly, poly(lactic-co-glycolic) acid (PLGA), a biocompatible polymer, has been used to create nanoparticles for the delivery of various peptides, showing improved therapeutic outcomes in preclinical models of infection and wound healing. nih.govnih.gov
The encapsulation process often involves techniques like double emulsion or melt dispersion. frontiersin.org Characterization of these nanoparticles includes measuring their size, zeta potential (surface charge), and polydispersity index (PDI) to ensure uniformity and stability. frontiersin.org While specific studies on the nanoparticle encapsulation of this compound are not yet widely reported, the established success with other antimicrobial peptides provides a clear pathway for future pre-clinical development. nih.govnih.gov
Hydrogels, which are water-swollen polymer networks, represent another key delivery system for peptides. mdpi.com They are biocompatible, can absorb wound exudate, and can be designed for controlled and responsive drug release. nih.govmdpi.com Hydrogels can be formulated from natural polymers like hyaluronic acid and alginate, or synthetic polymers such as polyethylene (B3416737) glycol (PEG) and poly(N-isopropylacrylamide). nih.gov
In pre-clinical studies, hydrogels have been shown to be effective carriers for antimicrobial peptides, enhancing their activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a hydrogel loaded with a peptide-containing nanocomplex demonstrated significant antibacterial and wound-healing properties in a preclinical model. acs.org The hydrogel facilitated the sustained release of the active peptide, promoting tissue repair and reducing infection. acs.org These systems can be engineered to be injectable, allowing for minimally invasive application to irregularly shaped wound sites. acs.org The development of hydrogel-based delivery systems for this compound could significantly enhance its therapeutic potential in applications such as topical treatments for skin infections.
Nanoparticle Encapsulation of this compound
Comparative Analysis of this compound with Other Amphibian Host Defense Peptides
This compound belongs to the brevinin-1 family of peptides, which are characterized by their potent and broad-spectrum antimicrobial activities. nih.gov However, a common limitation of this family is their high hemolytic activity. nih.gov A comparative analysis with other amphibian host defense peptides is crucial for understanding its relative strengths and weaknesses.
| Peptide Family | Primary Target | Key Characteristics |
| Brevinin-1 | Broad-spectrum (Gram-positive & Gram-negative bacteria) | Potent antimicrobial activity, often high hemolytic activity, typically 24 amino acids with a C-terminal disulfide bridge. nih.gov |
| Brevinin-2 | Gram-negative and Gram-positive bacteria | Potent antimicrobial activity, generally lower hemolytic activity compared to brevinin-1. researchgate.net |
| Temporins | Primarily Gram-positive bacteria | Small size (8-21 amino acids), low hemolytic activity, making them good candidates for therapeutic development. nih.gov |
| Ranatuerins | Broad-spectrum | Highly conserved within species. mdpi.com |
| Dermaseptins | Bacteria, fungi, protozoa | Potent and broad-spectrum activity. nih.govresearchgate.net |
| Magainins | Bacteria, fungi, protozoa | One of the first discovered amphibian peptides, potent antimicrobial activity. nih.govresearchgate.net |
Brevinin-1 peptides, including this compound, are part of a diverse group of host defense peptides found in the skin secretions of frogs, particularly from the Rana genus. mdpi.comnih.gov While the amino acid sequences of brevinin-1 peptides are not as diverse as those of temporins, they are also not as highly conserved as ranatuerin-2 (B1576050) sequences within the same species. mdpi.com Some brevinin-1 precursors show homology with temporin precursors, suggesting a possible evolutionary link from a common ancestral gene. mdpi.com
The antimicrobial activity of this compound has been demonstrated against Staphylococcus aureus, and it has been shown to induce morphological changes in both Escherichia coli and S. aureus. mdpi.com This broad-spectrum activity is a hallmark of the brevinin-1 family. nih.gov However, the therapeutic potential of many brevinin-1 peptides is often hampered by their toxicity to host cells, particularly red blood cells. nih.gov In contrast, peptides like those in the temporin family, while often having a narrower spectrum of activity, tend to be less hemolytic, making them attractive lead compounds for drug development. nih.gov
Advanced Bioinformatic and Chemoinformatic Approaches in this compound Research
The fields of bioinformatics and chemoinformatics are playing an increasingly vital role in the discovery and development of new drugs, including peptides like this compound. nih.govpharmj.org.ua These computational approaches can accelerate research by predicting the structure, function, and potential therapeutic applications of novel compounds. nih.govresearchgate.net
For peptide research, bioinformatics tools are essential for:
Sequence Analysis: Identifying conserved motifs and predicting post-translational modifications from cDNA sequences. mdpi.com
Phylogenetic Analysis: Understanding the evolutionary relationships between different peptide families and species. nih.govmdpi.com
Structure Prediction: Modeling the three-dimensional structure of peptides, which is crucial for understanding their mechanism of action. researchgate.net
Chemoinformatics, on the other hand, focuses on the analysis of chemical data and can be used to:
Virtual Screening: Identifying potential drug candidates from large compound libraries by docking them to target molecules. pharmj.org.ua
QSAR/QSPR Analysis: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of new peptide analogs. researchgate.net
Drug-likeness Prediction: Assessing the potential of a compound to be developed into a drug based on properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov
By integrating bioinformatics and chemoinformatics, researchers can bridge the gap between biological and chemical data, leading to a more rational and cost-effective approach to drug design. nih.govresearchgate.net In the context of this compound, these approaches can be used to design new analogs with improved antimicrobial potency and reduced hemolytic activity.
Ethical Considerations in Amphibian-Derived Peptide Research and Bioprospecting
The exploration of natural resources for commercially valuable products, known as bioprospecting, raises significant ethical considerations, particularly when it involves wildlife. mdpi.com The collection of skin secretions from amphibians for peptide discovery must be conducted in a manner that is both humane and sustainable.
Key ethical considerations include:
Animal Welfare: Non-invasive or minimally invasive techniques for collecting skin secretions are preferred. mdpi.com Methods such as mild electrical stimulation or norepinephrine (B1679862) injection are often used to induce peptide release under ethically approved protocols. mdpi.com
Biodiversity Conservation: Many amphibian species are threatened or endangered due to habitat loss, climate change, and disease. mdpi.comresearchgate.net Bioprospecting activities must not contribute to the decline of amphibian populations. researchgate.net Research should ideally be coupled with conservation efforts.
Benefit Sharing: The Nagoya Protocol on Access and Benefit-Sharing provides a framework for the fair and equitable sharing of benefits arising from the utilization of genetic resources. This includes ensuring that the communities and countries that provide the resources receive a share of any commercial benefits that may arise from the research.
The process of bioprospecting for amphibian peptides typically involves several stages, from the initial collection of secretions to the isolation, characterization, and evaluation of bioactive compounds. mdpi.com Adherence to ethical guidelines at each of these stages is crucial for ensuring that this research is conducted responsibly.
Q & A
Q. How can researchers mitigate bias in preclinical efficacy studies of this compound?
- Answer : Adopt double-blinded protocols for animal studies and randomize treatment groups. Use independent third-party labs for data validation. Disclose all funding sources and potential conflicts of interest in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
